molecular formula C12H15N3O2S B3159556 tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate CAS No. 862822-07-9

tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate

Cat. No.: B3159556
CAS No.: 862822-07-9
M. Wt: 265.33
InChI Key: RPTQTMJUPMCBBE-UHFFFAOYSA-N
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Description

tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate is an organic compound with the molecular formula C12H15N3O2S. It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 6-aminobenzo[d]thiazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzo[d]thiazole derivatives.

    Oxidation: Oxidized benzo[d]thiazole compounds.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Hydrolysis: Aminobenzo[d]thiazole and carbon dioxide.

Scientific Research Applications

tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate
  • tert-Butyl (6-chlorobenzo[d]thiazol-2-yl)carbamate
  • tert-Butyl (6-methylbenzo[d]thiazol-2-yl)carbamate

Uniqueness

tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate is unique due to the presence of the amino group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

tert-butyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,13H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTQTMJUPMCBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Nitrobenzothiazol-2-yl tert-butyl carbamate (4.68 g, 15.8 mmol) was dissolved in dimethylformamide (120 mL) and palladium on charcoal (841 mg, 10% Pd, 0.79 mmol Pd) was added. The air was replaced with hydrogen (1 bar) and the mixture was vigorously stirred at 60° C. until completion of the reaction (2 h). The palladium was removed by filtration through a pad of celite and the solution was concentrated to 20 mL. Water (200 mL) was added. After stirring for 1 h, the precipitated 6-aminobenzothiazol-2-yl tert-butyl carbamate was filtered off and washed with water. Additional product was obtained by repeated filtration of the mother liquor. A total of 3.24 g (12.2 mmol, 77%) of a grey solid was obtained. LC/ESI-MS: m/z=266 [M+H]+; m/z=264 [M−H]−; Rt=2.54 min.
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
841 mg
Type
catalyst
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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